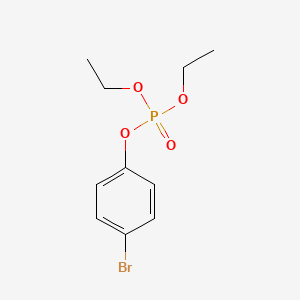
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is a chemical compound with the molecular formula C9H8N2OS.ClH. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Métodos De Preparación
The synthesis of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product in a relatively short time.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield, reducing costs, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives, which have applications in materials science and catalysis.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases, such as cancer, bacterial infections, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparación Con Compuestos Similares
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
2-Aminobenzothiazole: A simpler derivative with similar biological activities but different reactivity and applications.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an industrial chemical.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives with diverse applications.
The uniqueness of this compound lies in its combination of an amino group and a benzothiazole ring, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9ClN2OS |
|---|---|
Peso molecular |
228.70 g/mol |
Nombre IUPAC |
2-amino-1-(1,3-benzothiazol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9;/h1-4H,5,10H2;1H |
Clave InChI |
OIZCHIVVDGRUQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)


![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)





![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)

